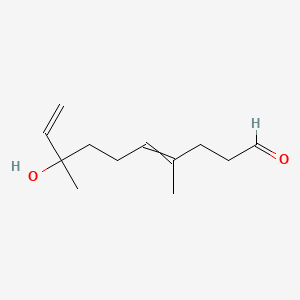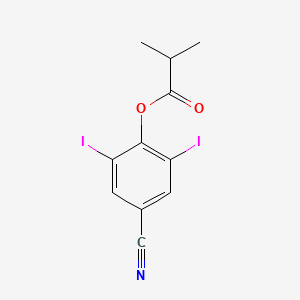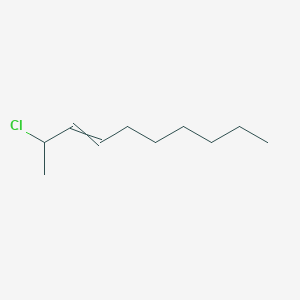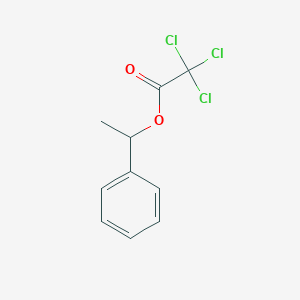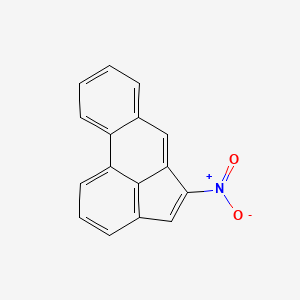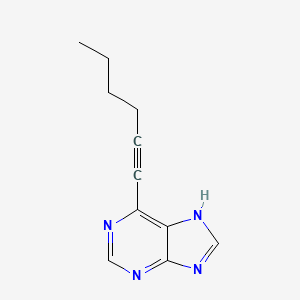
1H-Purine, 6-(1-hexynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine, 6-(1-hexynyl)- is a derivative of purine, a heterocyclic aromatic organic compound consisting of two fused rings, pyrimidine and imidazole . This compound is characterized by the presence of a hexynyl group at the 6th position of the purine ring, which imparts unique chemical and biological properties.
準備方法
The synthesis of 1H-Purine, 6-(1-hexynyl)- typically involves the alkylation of 6-substituted purines. One common method is the reaction of 6-chloropurine with 1-hexyne in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
化学反応の分析
1H-Purine, 6-(1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons.
科学的研究の応用
1H-Purine, 6-(1-hexynyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential role in nucleotide metabolism and as a probe for enzyme activity.
Industry: It is used in the development of novel materials with unique electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of 1H-Purine, 6-(1-hexynyl)- involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s hexynyl group allows it to bind effectively to the active site of the enzyme, blocking its activity.
類似化合物との比較
1H-Purine, 6-(1-hexynyl)- can be compared with other purine derivatives such as:
6-Mercaptopurine: Used as an anticancer and immunosuppressive agent.
6-Thioguanine: Another anticancer agent with a similar mechanism of action.
Adenine: A fundamental component of nucleic acids with essential biological roles.
The uniqueness of 1H-Purine, 6-(1-hexynyl)- lies in its hexynyl group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives .
特性
CAS番号 |
108643-66-9 |
|---|---|
分子式 |
C11H12N4 |
分子量 |
200.24 g/mol |
IUPAC名 |
6-hex-1-ynyl-7H-purine |
InChI |
InChI=1S/C11H12N4/c1-2-3-4-5-6-9-10-11(14-7-12-9)15-8-13-10/h7-8H,2-4H2,1H3,(H,12,13,14,15) |
InChIキー |
OWAAVPGQSYUJPI-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC1=C2C(=NC=N1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


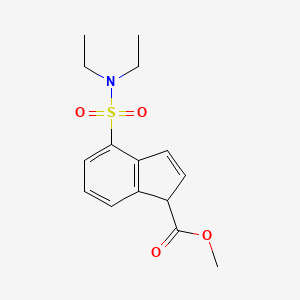
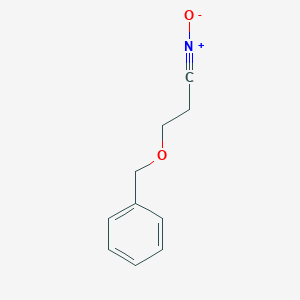
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
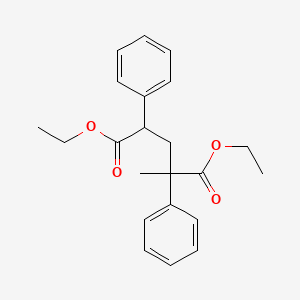
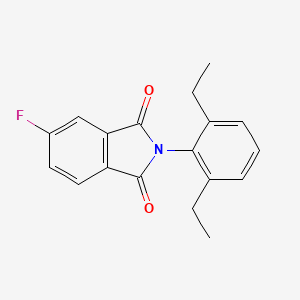
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
